n,n-dimethyl-n'-(1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine
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Overview
Description
N,N-Dimethyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine is an organic compound with the molecular formula C15H18N6. It belongs to the class of phenylpyrazoles, which are compounds containing a pyrazole bound to a phenyl group
Preparation Methods
The synthesis of N,N-Dimethyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with N,N-dimethylethylenediamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N,N-Dimethyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-Dimethyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
N,N-Dimethyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine can be compared with other similar compounds, such as:
N,N-Dimethyl-N’-(1-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-4-yl)ethane-1,2-diamine: This compound also exhibits inhibitory activity against CDK2 but has a different structural framework.
N,N-Dimethyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine derivatives: These derivatives may have modifications at various positions, leading to differences in their biological activities and properties.
The uniqueness of N,N-Dimethyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N',N'-dimethyl-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-20(2)9-8-16-14-13-10-19-21(15(13)18-11-17-14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDXUPBLGSAGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972738 |
Source
|
Record name | N~1~,N~1~-Dimethyl-N~2~-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5724-53-8 |
Source
|
Record name | N~1~,N~1~-Dimethyl-N~2~-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00972738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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